Cas no 6699-20-3 (Geranylgeranyl Pyrophosphate)

Geranylgeranyl pyrophosphate (GGPP) is a pivotal intermediate in the isoprenoid biosynthesis pathway, serving as a substrate for the production of diterpenes, carotenoids, and prenylated proteins. Its role in post-translational modification, particularly in the geranylgeranylation of small GTPases, underscores its importance in cellular signaling and membrane localization. GGPP is widely utilized in biochemical research for studying enzyme kinetics, lipid metabolism, and protein prenylation mechanisms. Its high purity and stability make it suitable for in vitro assays and synthetic biology applications. As a key precursor in terpenoid synthesis, GGPP is essential for exploring natural product biosynthesis and metabolic engineering in both academic and industrial settings.
Geranylgeranyl Pyrophosphate structure
Geranylgeranyl Pyrophosphate structure
商品名:Geranylgeranyl Pyrophosphate
CAS番号:6699-20-3
MF:C20H36O7P2.3[H3N]
メガワット:501.5348
CID:509998
PubChem ID:447277

Geranylgeranyl Pyrophosphate 化学的及び物理的性質

名前と識別子

    • Diphosphoric acid,P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl] ester
    • GERANYLGERANYL DIPHOSPHATE (GGPP)
    • Geranylgeranyl pyrophosphate ammonium salt
    • GERANYLGERANYL PYROPHOSPHATE AMMONIUM*200 UG VIAL
    • 3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT
    • nerylneryl pyrophosphate
    • HY-126370
    • all-trans-Geranylgeranyl pyrophosphate
    • geranylgeranyl-diphosphate
    • CS-0103077
    • SCHEMBL155328
    • CHEBI:48861
    • trans-Geranylgeranyl pyrophosphate
    • 2-trans,6-trans,10-trans-geranylgeranyl diphosphate
    • Q774795
    • Geranylgeranyl pyrophosphate
    • Diphosphoric acid, mono[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl] ester
    • DTXSID90863929
    • 3,7,11,15-tetramethyl-2Z,6Z,10Z,14-hexadecatetraen-1-ol diphosphate
    • AKOS027380256
    • trans,trans,trans-Geranylgeranyl diphosphate
    • all-trans-Geranylgeranyl diphosphate
    • Geranylgeraniol diphosphate
    • OINNEUNVOZHBOX-QIRCYJPOSA-N
    • Geranylgeraniol pyrophosphate
    • (E,E,E)-Geranylgeranyl diphosphate
    • Diphosphoric acid, P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl] ester
    • UNII-N21T0D88LX
    • phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate
    • LMPR0104010001
    • NS00015126
    • BRD-A14999564-001-01-0
    • GTPL3052
    • N21T0D88LX
    • CHEMBL1229266
    • (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yltrihydrogendiphosphate
    • geranylgeranyl-PP
    • (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl trihydrogen diphosphate
    • phosphono 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl hydrogen phosphate
    • Geranylgeranyldiphosphat
    • C00353
    • 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl trihydrogen diphosphate
    • DIPHOSPHORIC ACID, P-((2E,6E,10E)-3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAEN-1-YL) ESTER
    • 6699-20-3
    • 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, trihydrogen pyrophosphate, (E,E,E)-
    • GGPP
    • all-trans-geranylgeranyl-PP
    • Diphosphoric acid, mono((2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl) ester
    • Diphosphoric acid, mono(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl) ester, (E,E,E)-
    • GGDP
    • geranylgaranyl pyrophosphate
    • Geranylgeranyl diphosphate
    • all-trans-geranyl-geranyl-pp
    • trans,trans,trans-Geranylgeranyl pyrophosphate
    • SCHEMBL155330
    • DB07841
    • 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraenyl diphosphate
    • CHEBI:15831
    • 2-cis,6-trans,10-trans-geranylgeranyl diphosphate
    • Geranylneryl diphosphate
    • trans,trans,cis-Geranylgeranyl pyrophosphate
    • trans,trans,cis-Geranylgeranyl diphosphate
    • Geranylgeranyl Pyrophosphate
    • インチ: InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+
    • InChIKey: OINNEUNVOZHBOX-QIRCYJPOSA-N
    • ほほえんだ: O=P(O)(OP(O)(O)=O)OC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/C

計算された属性

  • せいみつぶんしりょう: 484.24700
  • どういたいしつりょう: 501.273
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 13
  • 複雑さ: 691
  • 共有結合ユニット数: 4
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 3
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 125A^2

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 584.1±60.0 °C at 760 mmHg
  • フラッシュポイント: 11 °C
  • 屈折率: 1.513
  • PSA: 138.57000
  • LogP: 7.98720
  • じょうきあつ: 0.0±3.5 mmHg at 25°C

Geranylgeranyl Pyrophosphate セキュリティ情報

Geranylgeranyl Pyrophosphate 税関データ

  • 税関コード:35079090

Geranylgeranyl Pyrophosphate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-200849-200 µg
Geranylgeranylpyrophosphate triammonium salt,
6699-20-3 ≥98%
200µg
¥602.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-200849-200µg
Geranylgeranylpyrophosphate triammonium salt,
6699-20-3 ≥98%
200µg
¥602.00 2023-09-05
TRC
G367753-10mg
Geranylgeranyl Pyrophosphate
6699-20-3
10mg
$ 1200.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G924840-200μg
Geranylgeranyl Pyrophosphate
6699-20-3 98%
200μg
¥2,052.00 2022-01-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G922189-200μg
Geranylgeranyl Pyrophosphate
6699-20-3 ≥95% (TLC), ~1\xa0mg/mL in methanol: NH4OH (7:3)
200μg
¥3,450.00 2022-01-10
TRC
G367753-1mg
Geranylgeranyl Pyrophosphate
6699-20-3
1mg
$150.00 2023-05-18

Geranylgeranyl Pyrophosphate 関連文献

Geranylgeranyl Pyrophosphateに関する追加情報

Research Update on Geranylgeranyl Pyrophosphate (GGPP) and Its Implications in Biomedical Applications

Geranylgeranyl pyrophosphate (GGPP, CAS: 6699-20-3) is a critical intermediate in the mevalonate pathway, serving as a substrate for protein prenylation and the biosynthesis of key biomolecules such as ubiquinone and dolichols. Recent studies have highlighted its multifaceted roles in cellular signaling, cancer metabolism, and immune regulation, making it a focal point for therapeutic development. This research briefing synthesizes the latest findings (2022-2023) on GGPP's mechanistic insights and emerging applications.

A landmark study published in Nature Chemical Biology (2023) utilized cryo-EM to resolve the structure of human GGPP synthase (GGPPS), revealing allosteric binding sites for 6699-20-3 that could be targeted to modulate enzymatic activity. This structural breakthrough enables rational design of inhibitors for cancers driven by Ras pathway hyperactivity, where GGPP-dependent prenylation is dysregulated. Parallel work in Cell Metabolism demonstrated that GGPP accumulation in tumor-associated macrophages promotes immunosuppression via STAT3 activation, suggesting dual therapeutic strategies combining GGPPS inhibition with immunotherapy.

Innovative detection methodologies have advanced GGPP research. A 2022 Analytical Chemistry paper detailed a mass spectrometry-based assay with femtogram sensitivity for tracking intracellular GGPP dynamics, while a separate team developed fluorescent GGPP analogs (J. Am. Chem. Soc., 2023) to visualize protein prenylation in live cells. These tools are accelerating drug discovery efforts, particularly for bone disorders - recent preclinical data show that GGPP supplementation reverses osteoclast hyperactivation in rodent models of osteoporosis (Science Translational Medicine, Jan 2023).

The therapeutic landscape is evolving with three clinical-stage GGPPS inhibitors currently under evaluation. Phase Ib results for lead compound GGTI-2418 (Endo Pharmaceuticals) demonstrated 40% reduction in GGPP levels in solid tumors with manageable toxicity. Meanwhile, academic groups are exploring GGPP's role in neurodegenerative diseases; a PNAS study (March 2023) linked GGPP depletion to improved autophagy flux in Alzheimer's models, though compensatory mechanisms remain a challenge.

Future directions center on overcoming metabolic compensation in GGPP-targeted therapies and developing tissue-specific delivery systems. The identification of 6699-20-3 as a potential biomarker for therapy response in KRAS-mutant cancers (Cancer Research, 2023) and its newly discovered immunomodulatory effects position GGPP pathway modulation as a promising frontier in precision medicine. Ongoing research is expected to clarify dosage optimization between cytostatic and cytotoxic effects, particularly in combination regimens.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.